molecular formula C20H22N2O3S B2962103 3-[2-(Furan-2-yl)-2-(thiophen-2-yl)ethyl]-1-[2-(4-methoxyphenyl)ethyl]urea CAS No. 2097883-34-4

3-[2-(Furan-2-yl)-2-(thiophen-2-yl)ethyl]-1-[2-(4-methoxyphenyl)ethyl]urea

Cat. No.: B2962103
CAS No.: 2097883-34-4
M. Wt: 370.47
InChI Key: SKJMJKUIRAQENW-UHFFFAOYSA-N
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Description

3-[2-(Furan-2-yl)-2-(thiophen-2-yl)ethyl]-1-[2-(4-methoxyphenyl)ethyl]urea is a urea derivative characterized by a unique heterocyclic substitution pattern. The molecule features:

  • A urea core (-NH-C(=O)-NH-).
  • A bis-heterocyclic ethyl chain on the adjacent nitrogen, combining furan (oxygen-containing) and thiophene (sulfur-containing) rings. This structural motif may enhance electronic diversity and binding affinity in biological systems.

Properties

IUPAC Name

1-[2-(furan-2-yl)-2-thiophen-2-ylethyl]-3-[2-(4-methoxyphenyl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3S/c1-24-16-8-6-15(7-9-16)10-11-21-20(23)22-14-17(18-4-2-12-25-18)19-5-3-13-26-19/h2-9,12-13,17H,10-11,14H2,1H3,(H2,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKJMJKUIRAQENW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)NCC(C2=CC=CO2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-[2-(Furan-2-yl)-2-(thiophen-2-yl)ethyl]-1-[2-(4-methoxyphenyl)ethyl]urea is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article delves into its biological activity, including mechanisms of action, cytotoxicity, and therapeutic applications, supported by data tables and research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C16_{16}H18_{18}N2_{2}O2_{2}S
  • Molecular Weight : 302.39 g/mol

This compound features a unique combination of furan and thiophene rings, which are known for their diverse biological activities. The presence of the methoxyphenyl group enhances its lipophilicity, potentially improving its bioavailability.

Anticancer Activity

Research has indicated that compounds containing furan and thiophene moieties exhibit significant anticancer properties. A study investigating the cytotoxic effects of similar compounds on various cancer cell lines reported IC50_{50} values that suggest moderate to high efficacy against lung cancer (A549) and colon cancer (HT-29) cell lines.

CompoundCell LineIC50_{50} (µg/mL)Reference
This compoundA549193.93
Similar Compound AHT-29208.58
Similar Compound BA549238.14

These results indicate that the compound may induce apoptosis in cancer cells through mechanisms involving caspase activation and p53 pathway modulation.

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Cell Proliferation : The compound appears to interfere with the cell cycle, leading to reduced proliferation rates in cancerous cells.
  • Induction of Apoptosis : Evidence suggests that it activates apoptotic pathways, possibly through the upregulation of pro-apoptotic factors like Bax and downregulation of anti-apoptotic factors like Bcl-2.
  • Antioxidant Activity : The presence of furan and thiophene may contribute to antioxidant properties, reducing oxidative stress in cells.

Case Studies

Several case studies have highlighted the effectiveness of this compound in preclinical settings:

  • Study on Lung Cancer Cells : In vitro studies demonstrated that treatment with the compound resulted in a significant decrease in cell viability in A549 lung cancer cells compared to untreated controls.
    • Observation : Enhanced expression of apoptotic markers was noted post-treatment.
  • Combination Therapy : Research exploring the use of this compound in combination with standard chemotherapeutics showed synergistic effects, suggesting potential for enhanced therapeutic protocols.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Analysis

The following table compares key structural and synthetic features of the target compound with structurally related urea derivatives from the evidence:

Compound Name Key Substituents Synthesis Yield (if reported) Characterization Methods Reference
Target : 3-[2-(Furan-2-yl)-2-(thiophen-2-yl)ethyl]-1-[2-(4-methoxyphenyl)ethyl]urea Furan, thiophene, 4-methoxyphenyl ethyl N/A N/A N/A
1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea () Pyrrole-2-carbonyl, 4-methoxyphenyl 72% (one-step synthesis) FTIR, UV-VIS, $^1$H/$^13$C NMR, HRMS
3-[(Furan-2-ylmethylidene)amino]-1-(4-methylphenyl)thiourea () Furan, thiourea (S instead of O in urea core) N/A Single-crystal X-ray, NMR
1-(4-Chlorophenyl)-3-{5-[(E)-2-phenylethenyl]-1,3,4-thiadiazol-2-yl}urea () Thiadiazole, 4-chlorophenyl N/A Single-crystal X-ray
SKF-96365 () 4-Methoxyphenyl ethyl, imidazole (non-urea) N/A Pharmacological assays

Spectroscopic and Crystallographic Insights

  • : The pyrrole-containing urea was confirmed via $^1$H NMR (aromatic protons at δ 6.8–7.4 ppm) and HRMS (m/z 363.1215 [M+H]$^+$). These techniques would be critical for verifying the target’s complex substituents .
  • : X-ray data (mean C–C bond length = 0.004 Å) highlight the precision required for analyzing heterocyclic conformations, applicable to the target’s furan-thiophene alignment .

Pharmacological Context

  • Its activity underscores the pharmacological relevance of this substituent in modulating ion channels .

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